4-(Benzenesulfonyloxy)benzoic acid

Description

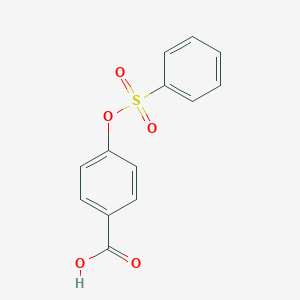

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonyloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5S/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTHAADHPFWMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324917 | |

| Record name | 4-[(Benzenesulfonyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7507-41-7 | |

| Record name | NSC407977 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(Benzenesulfonyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzolsulfonyloxybenzoesäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 4 Benzenesulfonyloxy Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality of 4-(Benzenesulfonyloxy)benzoic acid

The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification, amidation, and decarboxylation without necessarily affecting the more robust sulfonyl ester linkage under controlled conditions.

Esterification of the Carboxyl Group to form this compound esters

The carboxyl group of this compound can be converted to its corresponding esters through several established methods. These reactions are fundamental in organic synthesis for protecting the carboxylic acid or for creating new molecules with specific properties.

One of the most common methods is Fischer-Speier esterification . This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. msu.eduyoutube.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. youtube.com For example, the reaction of benzoic acid with ethanol (B145695) produces ethyl benzoate (B1203000), a process whose equilibrium can be shifted to favor the ester by removing the water produced. youtube.com

Another powerful method for esterification, particularly for sensitive substrates or when mild conditions are required, involves the use of coupling agents . Reagents like N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst such as 4-(dimethylamino)pyridine (DMAP), facilitate the formation of the ester bond by activating the carboxylic acid. libretexts.orgacs.org This method is highly efficient for creating esters from complex benzoic acids and phenols. For instance, 4-(4-n-dodecyloxybenzoyloxy)benzoic acid has been successfully esterified with 4-benzyloxyphenol using the DCC/DMAP system in dichloromethane (B109758) at room temperature. libretexts.org

Alternative catalysts, such as tin(II) compounds, have also been employed for the esterification of benzoic acid with various alcohols, offering a pathway that avoids strong acids and basic workups. quora.com

Table 1: Selected Methods for the Esterification of Benzoic Acid Derivatives

| Method | Reagents & Conditions | Description | Reference(s) |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Ethanol, Dodecan-1-ol), Acid Catalyst (H₂SO₄ or p-TsOH), Heat | A classic equilibrium-based method. Water removal is often necessary to achieve high yields. | msu.eduyoutube.comyoutube.com |

| DCC/DMAP Coupling | Alcohol or Phenol (B47542), DCC, DMAP, Anhydrous Solvent (e.g., CH₂Cl₂) | A mild and highly effective method that proceeds via an activated ester intermediate. | libretexts.orgacs.org |

| Tin(II) Catalysis | Alcohol (C7-C13), Tin(II) compound catalyst, Heat with water removal | Provides a pathway that can be advantageous by avoiding basic workup steps. | quora.com |

| Acetic Anhydride | Acetic Anhydride, Acid Catalyst (H₂SO₄), 50-60°C | Used for converting hydroxybenzoic acids into their acetoxy derivatives. | koreascience.kr |

Formation of Amides and Other Carboxyl Derivatives

The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functionalities. The reaction typically proceeds by reacting the carboxylic acid with a primary or secondary amine. koreascience.kr Because direct reaction is often slow, the carboxylic acid must first be "activated."

There are two primary strategies for this activation:

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.org The resulting 4-(benzenesulfonyloxy)benzoyl chloride can then readily react with an amine to form the corresponding amide.

Use of Coupling Reagents: Similar to esterification, peptide coupling agents are widely used to facilitate amide bond formation under mild conditions. acs.org Reagents such as DCC and its water-soluble derivative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common choices. acs.orgelectronicsandbooks.com These reagents form an active ester intermediate which is then attacked by the amine nucleophile to yield the amide. acs.org Other modern methods involve the in situ generation of active intermediates using reagents like triphenylphosphine (B44618) in combination with N-halosuccinimides. cdnsciencepub.com

These methods are broadly applicable to a wide range of benzoic acids and amines, allowing for the synthesis of diverse N-substituted benzamides. electronicsandbooks.comresearchgate.net

Table 2: Common Reagents for Amide Synthesis from Carboxylic Acids

| Reagent/Method | Description | Typical Conditions | Reference(s) |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. | Reaction with SOCl₂, followed by addition of an amine. | acs.org |

| DCC or EDC | Forms an "active ester" intermediate that reacts with the amine. | Neutral pH, often with additives like HOBt or DMAP. | acs.orgelectronicsandbooks.com |

| Triphenylphosphine / N-Chlorosuccinimide | In situ generation of an activated phosphonium (B103445) salt. | Anhydrous toluene (B28343) at room temperature. | cdnsciencepub.com |

Decarboxylation Reactions and Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires harsh conditions for simple aromatic acids like benzoic acid. researchgate.net However, the reaction rate is highly sensitive to the nature of other substituents on the aromatic ring.

For benzoic acids activated with a hydroxyl group in the para position, such as 4-hydroxybenzoic acid, decarboxylation can proceed at significantly lower temperatures to yield phenol. researchgate.netnih.gov In contrast, the benzenesulfonyloxy group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and would not be expected to facilitate traditional thermal decarboxylation pathways that rely on electronic stabilization of an intermediate.

Modern synthetic methods have developed catalytic pathways for decarboxylation under much milder conditions. For example, a copper-catalyzed radical decarboxylation has been reported to convert various benzoic acids into phenols at temperatures as low as 35°C. acs.orgrsc.org This process involves a photoinduced ligand-to-metal charge transfer (LMCT) that generates an aryl radical, which is subsequently trapped to form the C-O bond. acs.orgrsc.org While not specifically documented for this compound, such catalytic systems represent a potential pathway for its decarboxylation under non-thermal conditions.

Reactivity at the Benzenesulfonyloxy Ester Linkage

The benzenesulfonyloxy group (-OSO₂Ph) is an excellent leaving group, making the sulfonyl ester linkage a site of significant reactivity. Reactions at this center primarily involve cleavage of the S-O bond or the C-O bond through hydrolysis or nucleophilic attack.

Hydrolysis Mechanisms and Kinetic Studies of the Sulfonyl Ester

The hydrolysis of aryl benzenesulfonates has been a subject of extensive mechanistic study. The reaction can proceed through different pathways depending on the reaction conditions (e.g., pH) and the electronic nature of the substituents. In alkaline hydrolysis, the hydroxide (B78521) ion attacks the electrophilic sulfur atom. cdnsciencepub.comacs.org

The mechanism of this sulfuryl transfer has been debated, with evidence supporting both a concerted mechanism (S_N2-type at sulfur) and a stepwise mechanism involving a pentavalent sulfurane intermediate.

Concerted Mechanism: In this pathway, the nucleophile (e.g., OH⁻) attacks the sulfur atom, and the leaving group (the phenoxide) departs simultaneously in a single transition state. cdnsciencepub.comacs.org

Stepwise Mechanism: This pathway involves the initial formation of a metastable pentacoordinate intermediate, which then breaks down in a second step to release the leaving group. acs.org

Kinetic studies using Brønsted and Hammett plots have provided deep insights. For the alkaline hydrolysis of a series of aryl benzenesulfonates, a nonlinear Brønsted plot was observed, suggesting a change in mechanism or rate-determining step as the pKa of the leaving group changes. acs.org For poor leaving groups, the reaction appears to be stepwise, while for good leaving groups, a concerted mechanism is favored. acs.org The Yukawa-Tsuno plot for the alkaline hydrolysis of substituted phenyl benzenesulfonates gives an excellent linear correlation, which has been interpreted as evidence for a concerted mechanism where leaving-group departure is part of the rate-determining step. cdnsciencepub.com

Nucleophilic Displacement Reactions at the Sulfonyl Center

The benzenesulfonyloxy group is a versatile site for nucleophilic substitution. Nucleophiles can attack either the electrophilic sulfur atom, leading to S-O bond cleavage , or the aromatic carbon to which the sulfonyloxy group is attached, causing C-O bond cleavage (a nucleophilic aromatic substitution, or S_NAr, reaction). nih.govrsc.org

The regioselectivity of the attack is governed by several factors, including the nature of the nucleophile and the electronic properties of the substituents on both the benzenesulfonyl and the phenyl benzoate moieties. nih.gov For example, in reactions of 2,4-dinitrophenyl benzenesulfonates with pyridine (B92270) nucleophiles, attack at the sulfur atom is generally preferred over attack at the aromatic carbon. nih.gov The preference for S-O cleavage is attributed to the high electrophilicity of the sulfur atom.

Various nucleophiles can displace the aryloxy group by attacking the sulfonyl sulfur. These reactions are important for synthesizing other sulfonic acid derivatives. The relative reactivity of different nucleophiles towards sulfonyl sulfur has been investigated, providing a basis for predicting reaction outcomes. quora.com For instance, the reaction of aryl benzenesulfonates with amines can lead to the formation of sulfonamides via S-O bond cleavage, a reaction that competes with the formation of arylamines via C-O cleavage. rsc.org

Transesterification and Cleavage Reactions

The ester linkage in this compound, specifically the bond between the carboxyl-substituted phenyl group and the sulfonyl group, is susceptible to nucleophilic attack, leading to cleavage or transesterification reactions.

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), this compound can undergo transesterification. This reaction involves the exchange of the benzenesulfonyloxy group with an alkoxy group from the alcohol. The general mechanism, under acidic conditions, involves protonation of the carbonyl oxygen of the benzoic acid moiety, followed by nucleophilic attack by the alcohol.

Cleavage (Hydrolysis): The ester bond can be cleaved through hydrolysis, which can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis proceeds by protonation of the sulfonyloxy oxygen, making it a better leaving group, followed by nucleophilic attack of water on the sulfur atom.

Base-catalyzed hydrolysis typically involves nucleophilic attack of a hydroxide ion on the sulfur atom of the sulfonate ester, leading to the cleavage of the S-O bond. This process results in the formation of 4-hydroxybenzoic acid and benzenesulfonic acid. The kinetics of hydrolysis of similar phenyl sulfamate (B1201201) esters have been shown to proceed via an associative SN2(S) mechanism where water acts as the nucleophile attacking the sulfur atom. youtube.com

| Reaction Type | Reagents | Products | Conditions |

| Transesterification | Alcohol (e.g., Methanol), Acid or Base Catalyst | 4-(Alkoxy)benzoic acid, Benzenesulfonic acid | Varies depending on catalyst |

| Hydrolysis (Cleavage) | Water, Acid or Base Catalyst | 4-Hydroxybenzoic acid, Benzenesulfonic acid | Heating may be required |

Electrophilic Aromatic Substitution on the Benzene (B151609) Rings of this compound

The two benzene rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

The molecule has two key substituents that influence the position of incoming electrophiles:

Carboxylic Acid Group (-COOH): This group is a deactivating, meta-director. quora.comdoubtnut.com It withdraws electron density from the benzene ring to which it is attached, making it less reactive towards electrophiles and directing incoming substituents to the positions meta to itself.

When both groups are present, the directing effects can be either cooperative or conflicting, depending on the reaction conditions and the specific electrophile. The carboxylic acid group deactivates its ring significantly, making the other ring, substituted with the benzenesulfonyloxy group, the more likely site for electrophilic attack, despite its own deactivation. Within that ring, substitution would be directed to the ortho and para positions relative to the benzenesulfonyloxy group.

Nitration: The introduction of a nitro group (-NO₂) onto one of the benzene rings is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The electrophile is the nitronium ion (NO₂⁺). Given the directing effects, nitration is expected to occur primarily on the benzene ring bearing the benzenesulfonyloxy group, at the positions ortho to this group (as the para position is occupied by the carboxylic acid).

Halogenation: The introduction of a halogen (e.g., -Cl, -Br) is accomplished using the halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). beilstein-journals.org The electrophile is a polarized halogen or a halonium ion. Similar to nitration, halogenation is predicted to occur on the ring activated by the benzenesulfonyloxy group, at the ortho positions.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). chemistrysteps.com The electrophile is sulfur trioxide (SO₃) or protonated SO₃. Again, the substitution is expected to be directed ortho to the benzenesulfonyloxy group.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(Benzenesulfonyloxy)-3-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(benzenesulfonyloxy)benzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 4-(Benzenesulfonyloxy)-3-sulfobenzoic acid |

Redox Transformations of this compound

The benzene rings of this compound are generally resistant to oxidation under standard conditions. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid typically oxidize alkyl side chains on benzene rings to carboxylic acids, but this molecule lacks such side chains. masterorganicchemistry.com Under harsh conditions, oxidation could potentially lead to the degradation of the aromatic rings. The ester linkage is also relatively stable to oxidation. Therefore, significant oxidation of the parent molecule is not a common or synthetically useful transformation.

The primary site for reduction in this compound is the carboxylic acid group.

Reduction of the Carboxylic Acid: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid group to a primary alcohol. testbook.comdoubtnut.com This reaction would yield (4-(benzenesulfonyloxy)phenyl)methanol. It is important to note that LiAlH₄ is a powerful and non-selective reducing agent and could potentially affect other functional groups under certain conditions, though the sulfonate ester is generally stable to these conditions.

| Reaction | Reagent | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (4-(Benzenesulfonyloxy)phenyl)methanol |

Structural Elucidation and Conformational Analysis of 4 Benzenesulfonyloxy Benzoic Acid

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with a molecule, detailed information about its electronic structure, functional groups, and atomic connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(Benzenesulfonyloxy)benzoic acid (e.g., 1H, 13C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two aromatic rings and the carboxylic acid proton. The protons on the benzoic acid ring, being in a different chemical environment from those on the benzenesulfonyl ring, will resonate at different chemical shifts. The protons ortho and meta to the carboxyl group will likely appear as doublets, as will the protons ortho and meta to the sulfonyloxy group. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature. researchgate.netdocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. hmdb.cadocbrown.info The carbonyl carbon of the carboxylic acid is anticipated to have the most downfield chemical shift, generally in the range of 165-175 ppm. docbrown.info The carbon atoms of the two aromatic rings will appear in the aromatic region (typically 110-160 ppm). The carbon atom attached to the carboxyl group and the one attached to the sulfonyloxy group will have distinct chemical shifts due to the different electronic effects of these substituents.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would be instrumental in confirming the coupling between adjacent protons on the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would allow for the unambiguous assignment of proton and carbon signals by showing direct and long-range correlations, respectively.

Comparative NMR Data of Analogues:

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| Benzoic Acid | ~12-13 (COOH), 8.1 (ortho-H), 7.5-7.6 (meta- and para-H) | ~172 (C=O), 133.8 (C-ipso), 130.3 (C-para), 129.4 (C-ortho), 128.5 (C-meta) | researchgate.netdocbrown.infohmdb.ca |

| 4-Hydroxybenzoic Acid | ~11.5 (COOH), 7.8 (d, 2H), 6.8 (d, 2H), ~9.8 (OH) | Data not readily available | hmdb.ca |

| 4-Benzyloxybenzoic Acid | 12.7 (COOH), 7.93 (d, 2H), 7.47-7.35 (m, 5H), 7.11 (d, 2H), 5.19 (s, 2H) | Data not readily available | chemicalbook.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad O-H stretching band for the carboxylic acid group is anticipated in the region of 3300-2500 cm⁻¹. researchgate.netdocbrown.infospectroscopyonline.comresearchgate.net The C=O stretching vibration of the carboxylic acid should appear as a strong band around 1700-1680 cm⁻¹. docbrown.infospectroscopyonline.com The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are expected to be observed as strong bands in the regions of 1370-1335 cm⁻¹ and 1195-1160 cm⁻¹, respectively. The C-O stretching of the ester linkage and the S-O stretching will also have characteristic absorptions. Aromatic C-H and C=C stretching vibrations will be present in their usual regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S=O stretching vibrations are also typically strong in the Raman spectrum. nih.gov The aromatic ring vibrations are generally well-defined in Raman spectra, which can aid in the detailed analysis of the substitution patterns.

Characteristic Vibrational Frequencies of Analogues:

| Functional Group | Compound | IR Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | Benzoic Acid | ~3300-2500 (broad) | researchgate.netdocbrown.infospectroscopyonline.comresearchgate.net |

| C=O Stretch (Carboxylic Acid) | Benzoic Acid | ~1700-1680 | docbrown.infospectroscopyonline.com |

| S=O Stretch (Sulfonic Acid) | Benzenesulfonic Acid | ~1350 (asymmetric), ~1170 (symmetric) | nih.gov |

| C-O Stretch | Benzoic Acid | ~1320-1210 | docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the presence of chromophores. The benzene (B151609) rings in this compound are the primary chromophores. The substitution on these rings will influence the wavelength of maximum absorption (λ_max). It is expected that the spectrum will show characteristic absorptions for the benzenoid systems, likely with multiple bands corresponding to π → π* transitions. researchgate.netphotochemcad.comscience-softcon.de The electronic conjugation between the benzoic acid moiety and the benzenesulfonyloxy group will affect the energy of these transitions.

UV-Vis Absorption Data of Analogues:

| Compound | λ_max (nm) | Solvent | Reference |

|---|---|---|---|

| Benzoic Acid | 227, 273 | Methanol (B129727) | photochemcad.comnist.gov |

| 4-Aminobenzenesulfonic Acid | 249 | Not specified | nist.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the molecular mass of a compound, which can be used to confirm its elemental composition. The predicted monoisotopic mass of this compound (C₁₃H₁₀O₅S) is 278.0249 Da. uni.lu The fragmentation pattern in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the cleavage of the ester bond, leading to ions corresponding to the benzoic acid cation radical and the benzenesulfonyl radical, or the loss of SO₂.

Predicted Mass Spectrometry Data for this compound: uni.lu

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 279.03218 |

| [M+Na]⁺ | 301.01412 |

| [M-H]⁻ | 277.01762 |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound and Analogues

While single-crystal X-ray diffraction data for this compound itself is not readily found in the literature, analysis of its analogues can provide significant insight into its likely solid-state conformation. nih.govresearchgate.netnih.govresearchgate.netmdpi.com It is highly probable that in the solid state, molecules of this compound would form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. The dihedral angle between the two aromatic rings would be a key conformational parameter, influenced by steric and electronic factors. The packing of these dimers in the crystal lattice would be governed by weaker intermolecular interactions such as C-H···O and π-π stacking interactions.

Crystallographic Data of Analogues:

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 4-Benzyloxybenzoic Acid | Monoclinic | P2₁/c | Forms centrosymmetric acid-acid dimers via O-H···O hydrogen bonds. Dihedral angle between aromatic rings is 39.76°. | nih.gov |

| 4-(3-Chloroanilino)benzoic Acid | Monoclinic | P2₁/n | Forms acid-acid dimers. The molecule is twisted with a dihedral angle of 34.66° between the aromatic rings. | nih.gov |

| 2-(toluene-4-sulfonylamino)-benzoic Acid | Monoclinic | C2/c | Exhibits intermolecular hydrogen bonding. | researchgate.net |

Structural Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of detailed experimental data for the compound this compound. While the compound is listed in chemical catalogs, crucial information regarding its three-dimensional structure and solid-state behavior, which is fundamental for a complete structural elucidation, is not available in published research.

Consequently, a detailed discussion under the specific sections of crystal packing, polymorphism, and conformational analysis, as requested, cannot be provided at this time. Information on supramolecular interactions, such as hydrogen bonding networks, which are determined from crystal structure analysis, remains uncharacterized. Similarly, studies on the potential existence of different crystalline forms (polymorphism) or the presence of water molecules in the crystal lattice (hydrate forms) have not been reported.

The conformational analysis, which includes the characterization of torsional and dihedral angles to define the spatial arrangement of the molecule's constituent parts, is also unavailable. This prevents a detailed discussion of its preferred three-dimensional shape, rotameric states, and their relative stabilities.

Further empirical research, specifically single-crystal X-ray diffraction and computational modeling, would be required to generate the data necessary for a thorough structural and conformational analysis of this compound.

Advanced Applications and Research Directions in Chemical Science for 4 Benzenesulfonyloxy Benzoic Acid

Role as a Key Intermediate in Fine Chemical Synthesis

4-(Benzenesulfonyloxy)benzoic acid serves as a crucial starting material and intermediate in the synthesis of a wide array of valuable organic compounds. Its unique structure, featuring a carboxylic acid group and a good leaving group (benzenesulfonyloxy), allows for diverse chemical transformations.

Precursor for Synthesizing Complex Organic Scaffolds

The reactivity of this compound makes it an ideal precursor for constructing complex molecular architectures. The benzenesulfonyloxy group can be readily displaced by various nucleophiles, enabling the introduction of different functional groups and the formation of new carbon-heteroatom bonds. This property is instrumental in the multi-step synthesis of elaborate organic scaffolds that form the core of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, the core structures of certain bioactive molecules can be accessed through synthetic routes where this compound is a key starting component.

Building Block for Advanced Polymeric Materials (e.g., polyesters, polyamides)

The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive sulfonyloxy group, makes it a valuable monomer for the synthesis of advanced polymers. The carboxylic acid moiety can participate in polycondensation reactions to form polyesters and polyamides. The benzenesulfonyloxy group can be exploited either before or after polymerization to introduce specific functionalities along the polymer chain. For example, benzoic acid and its derivatives are commonly used as end-capping agents in the production of unsaturated polyester (B1180765) resins to control the molecular weight and improve the product's properties. google.comgoogle.com

Contributions to Supramolecular Chemistry and Crystal Engineering

The ability of this compound to form well-defined, non-covalent interactions has positioned it as a significant molecule in the fields of supramolecular chemistry and crystal engineering. These fields focus on designing and synthesizing ordered molecular assemblies with specific functions.

Formation of Co-crystals and Salt Forms for Enhanced Material Properties

A primary area of interest is the formation of co-crystals and salts. By combining this compound with other molecules (co-formers) through hydrogen bonding and other non-covalent interactions, new crystalline materials with improved physical properties, such as solubility and stability, can be engineered. mdpi.comamanote.com The carboxylic acid group is a particularly effective hydrogen bond donor and acceptor, readily forming predictable hydrogen-bonding patterns with other molecules, including other benzoic acid derivatives. mdpi.comamanote.comrsc.orgmdpi.com The study of how different benzoic acid derivatives co-crystallize with various nitrogen-containing bases has revealed the formation of different polymorphs depending on the preparation technique. rsc.org

Self-Assembly Studies and Molecular Recognition

The programmed self-assembly of this compound and its derivatives into larger, ordered structures is a key area of research. The interplay of hydrogen bonding from the carboxylic acid and potential π-π stacking interactions from the aromatic rings directs the formation of specific supramolecular architectures. These studies provide fundamental insights into molecular recognition processes, where molecules selectively bind to one another based on their shape and chemical complementarity. The principles learned from these self-assembly studies are crucial for the development of new sensors, catalysts, and materials with tailored functions.

Development in Materials Science and Engineering

The unique combination of a reactive leaving group and a rigid aromatic core in this compound makes it a valuable component in the development of novel materials. Its incorporation into polymer backbones or its use as a surface modifier can impart specific properties to the resulting materials. For example, derivatives of benzoic acid are used to create liquid crystal displays, where the rigid core of the molecule contributes to the formation of the liquid crystalline phase. The ability to functionalize surfaces with this molecule also opens up possibilities for creating materials with tailored surface properties, such as wettability and adhesion.

Precursors for Liquid Crystalline Materials

The quest for novel liquid crystalline materials with tailored properties is a continuous endeavor in materials science. Benzoic acid derivatives are a well-established class of mesogens, molecules that exhibit liquid crystal phases, due to their inherent structural rigidity and ability to form intermolecular hydrogen bonds. mdpi.comresearchgate.netresearchgate.net The molecular architecture of this compound, featuring a rigid biphenyl-like core, makes it a promising precursor for the synthesis of calamitic (rod-shaped) liquid crystals. usm.mynih.gov

The synthesis of liquid crystals often involves the esterification of a rigid core molecule with various aliphatic chains. For instance, calamitic liquid crystalline compounds have been successfully synthesized by coupling 4-(4-pentenyloxy)benzoic acid with different hydroquinone (B1673460) derivatives. mdpi.comresearchgate.net Similarly, the esterification of 4-n-alkanoyloxybenzoic acids is a common strategy to produce mesogenic compounds. usm.my Following these established synthetic routes, esters of this compound are expected to exhibit thermotropic liquid crystalline behavior. The introduction of the benzenesulfonyloxy group can significantly influence the mesophase stability and transition temperatures compared to simpler alkoxy or acyloxy substituents.

| Precursor Molecule | Resulting Liquid Crystal Type | Key Structural Feature |

| 4-(4-pentenyloxy)benzoic acid | Calamitic (Nematic and Smectic) | Flexible pentenyloxy chain |

| 4-n-alkanoyloxybenzoic acids | Calamitic | Variable length alkyl chains |

| This compound (esterified) | Potentially Calamitic | Rigid benzenesulfonyloxy group |

This table presents examples of benzoic acid derivatives used as precursors for liquid crystalline materials and the potential of this compound in this context.

Applications in Optoelectronics and Functional Coatings

The unique photophysical properties of aromatic compounds make them prime candidates for applications in optoelectronics and the development of functional coatings. While direct applications of this compound in this area are not yet widely reported, the properties of related compounds suggest significant potential.

Aromatic sulfonate esters and related sulfonic acid-functionalized materials have been investigated for various applications. For instance, sulfonic acid-functionalized inorganic materials are used as efficient catalysts. mdpi.com Furthermore, polymers functionalized with sulfonic acid groups have been used to create biomimetic apatite layers, demonstrating their utility in surface modifications and coatings. nih.gov These examples highlight the versatility of the sulfonate group in materials science.

The photoluminescence of benzoic acid derivatives is another area of active research. Core-only calamitic liquid crystals, which lack flexible side-chains but possess highly conjugated aromatic structures, have been shown to exhibit strong fluorescence and have potential as organic semiconductors. nih.gov Given that this compound possesses a rigid, conjugated core, its derivatives could be designed to exhibit desirable photophysical properties for use in organic light-emitting diodes (OLEDs) or other optoelectronic devices. The introduction of specific substituents on the benzene (B151609) rings could be used to tune the emission wavelength and quantum yield.

Derivatization Strategies for Analytical and Detection Technologies

The presence of both a carboxylic acid and a benzenesulfonyloxy group in this compound provides two distinct reactive sites for derivatization, making it a versatile platform for developing new analytical and detection technologies.

Development of Fluorescent Probes for Chemical Analysis

Fluorescent probes are indispensable tools in chemical analysis and bioimaging. nih.govrsc.orgresearchgate.net The design of these probes often involves a fluorophore scaffold that can be modified to interact with specific analytes. nih.govnih.gov Benzoic acid derivatives and benzenesulfonamides have been successfully employed in the synthesis of novel fluorophores. rsc.org For example, wavelength-tunable bisbenzo[f]isoindolylidenes have been synthesized from dipropargyl benzenesulfonamides.

| Fluorophore Scaffold | Precursor | Potential Application |

| Bisbenzo[f]isoindolylidenes | Dipropargyl benzenesulfonamides | Bioimaging |

| Hemicyanine dyes | Various | Detection of biomolecules |

| Purine-based probes | Purine scaffold | Hsp90 detection |

This table showcases different scaffolds used in the development of fluorescent probes, highlighting the potential for designing probes based on the this compound structure.

Chromatographic Resolution Enhancers and Labeling Agents

In high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the detection and separation of analytes. dss.go.thresearchgate.netrsc.org The introduction of a fluorescent label can significantly increase the sensitivity of detection. dss.go.thnih.govresearchgate.net

Benzenesulfonyl chloride and its derivatives are known to react with phenols and amines to form fluorescent sulfonyl esters and sulfonamides, respectively. nih.govresearchgate.net This makes them excellent fluorescent labeling reagents for HPLC analysis. For instance, 2-methoxy-4-(2-phthalimidinyl)phenylsulfonyl chloride has been used for the determination of phenols in urine. nih.gov Similarly, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride has been used as a fluorescent labeling reagent for phenols, cresols, and xylenols. dss.go.thresearchgate.netrsc.org

Given its structure, this compound can be activated at its carboxylic acid group (e.g., by conversion to an acid chloride) to create a labeling agent. This reagent could then be used to tag analytes containing hydroxyl or amino groups, introducing the benzenesulfonyloxy moiety which can aid in chromatographic separation and potentially be detected by UV or mass spectrometry. The bulky and polar nature of the benzenesulfonyloxy group can improve the resolution of enantiomers on chiral stationary phases.

Exploration in Enzyme Inhibition Studies as a Chemical Scaffold

The search for novel enzyme inhibitors is a cornerstone of drug discovery. The concept of a "chemical scaffold" is central to this process, where a core molecular structure is systematically modified to optimize binding to a target enzyme. researchgate.net Benzoic acid derivatives and sulfonamides are common scaffolds in the design of enzyme inhibitors. researchgate.net

The this compound structure presents an interesting scaffold for several reasons. The benzenesulfonyloxy group can act as a bioisostere for phosphate (B84403) groups, which are common recognition motifs in many enzymes. cambridgemedchemconsulting.comresearchgate.netnih.govrsc.org Sulfonates and sulfates have been shown to be potent inhibitors of phosphatases. nih.gov For example, lipid sulfates and sulfonates are allosteric competitive inhibitors of the N-terminal phosphatase activity of the mammalian soluble epoxide hydrolase. nih.gov

Furthermore, the structure-activity relationship of sulfonamide-based inhibitors has been extensively studied for various enzymes, including cysteine proteases and carbonic anhydrases. nih.govnih.govmdpi.com These studies have shown that modifications to the sulfonamide scaffold can lead to highly potent and selective inhibitors. The this compound scaffold offers multiple points for diversification, allowing for the synthesis of a library of compounds to be screened against various enzyme targets. The combination of the rigid benzoic acid core and the phosphate-mimicking sulfonate ester makes it a promising starting point for the development of new therapeutic agents.

| Inhibitor Class | Target Enzyme Family | Key Structural Feature |

| Peptidyl Vinyl Sulfones | Cysteine Proteases | Vinyl sulfone |

| Lipid Sulfates/Sulfonates | Phosphatases | Sulfate (B86663)/Sulfonate group |

| Bis-sulfonamides | SHIP1 Activators | Bis-sulfonamide |

This table provides examples of sulfonate and sulfonamide-containing compounds and their roles as enzyme inhibitors or activators, suggesting the potential of the this compound scaffold in this field.

Analytical Methodologies for the Characterization and Quantification of 4 Benzenesulfonyloxy Benzoic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 4-(Benzenesulfonyloxy)benzoic acid from impurities, starting materials, and byproducts. The choice of chromatographic method depends on the specific analytical goal, such as purity assessment, reaction monitoring, or analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. upb.ro The development of a robust HPLC method involves the optimization of several parameters to achieve adequate separation and quantification.

Method Development: A typical HPLC method for this compound would utilize a reverse-phase C18 column. longdom.orglongdom.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer or dilute phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). longdom.orglongdom.orghelixchrom.com Gradient elution, where the mobile phase composition is changed during the run, can be employed to effectively separate compounds with different polarities. longdom.orglongdom.org Detection is commonly performed using a UV detector, often at a wavelength around 230 nm or 254 nm, where the aromatic rings of the molecule exhibit strong absorbance. upb.rolongdom.orglongdom.org

Validation: Method validation is essential to ensure the reliability of the analytical data. ugm.ac.id Key validation parameters, as per International Council for Harmonisation (ICH) guidelines, include: longdom.orglongdom.org

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. longdom.orglongdom.orgugm.ac.id

Accuracy: This is determined by spiking a sample with a known amount of the analyte and measuring the recovery. longdom.orgugm.ac.idthaiscience.info

Precision: Assessed by analyzing multiple preparations of the same sample to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision). longdom.orgugm.ac.idthaiscience.info

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. longdom.orgugm.ac.idthaiscience.info

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature. longdom.orglongdom.org

A summary of typical HPLC method parameters and validation results for related benzoic acid derivatives is presented in the table below.

| Parameter | Typical Value/Result |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) longdom.orglongdom.org |

| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% Phosphoric acid) and Acetonitrile longdom.orglongdom.org |

| Flow Rate | 1.0 mL/min upb.rolongdom.orglongdom.org |

| Detection Wavelength | 230 nm longdom.orglongdom.org |

| **Linearity (r²) ** | > 0.999 ugm.ac.idthaiscience.info |

| Accuracy (Recovery) | 94.6% to 107.2% longdom.org |

| Precision (%RSD) | < 2% longdom.orglongdom.org |

| LOD | ~0.1 µg/mL longdom.orglongdom.org |

| LOQ | ~0.5 µg/mL longdom.orglongdom.org |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives Analysis

While HPLC is suitable for the direct analysis of this compound, Gas Chromatography (GC) is typically employed for the analysis of volatile impurities or after derivatization of the target compound. The carboxylic acid group makes the molecule non-volatile, thus requiring derivatization, such as esterification to a more volatile methyl or ethyl ester, before GC analysis.

GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column. When coupled with a Mass Spectrometer (GC-MS), it provides both retention time data and mass spectra of the separated components, allowing for their definitive identification. This technique is particularly useful for identifying and quantifying trace volatile impurities that might not be easily detected by HPLC.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the synthesis of this compound. merckmillipore.comfbanks.inforesearchgate.net It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. merckmillipore.comresearchgate.net

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. fbanks.info The plate is then developed in a chamber containing a suitable mobile phase (eluent). fbanks.info The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. fbanks.info The separated spots are visualized under UV light, as the aromatic rings in the compounds fluoresce. fbanks.info

The progress of a reaction can be monitored by comparing the TLC profile of the reaction mixture over time to the spots of the pure starting materials. The disappearance of starting material spots and the appearance of the product spot indicate the progression of the reaction. merckmillipore.com Different solvent systems can be screened to find the optimal conditions for separation. fbanks.info

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F254 merckmillipore.com |

| Mobile Phase | Toluene (B28343) / Ethanol (B145695) 9:1 (v/v) merckmillipore.com |

| Detection | UV light at 254 nm merckmillipore.comfbanks.info |

Spectroscopic Quantification Methods

Spectroscopic methods provide alternative and complementary approaches to chromatographic techniques for the quantification of this compound.

UV-Vis Spectrophotometric Assays for Concentration Determination

UV-Vis spectrophotometry is a straightforward and widely used method for determining the concentration of a substance in solution, provided it contains a chromophore that absorbs light in the ultraviolet or visible region. nih.gov this compound, with its two aromatic rings, exhibits significant UV absorbance.

The concentration of a solution of this compound can be determined by measuring its absorbance at a specific wavelength (λmax), where the absorbance is at its maximum. researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For benzoic acid derivatives, the λmax is often observed around 230 nm. researchgate.net

| Parameter | Typical Value |

| Wavelength of Maximum Absorbance (λmax) | ~230 nm researchgate.net |

| Solvent | Methanol or Acetonitrile photochemcad.comgoogle.com |

| Linear Range | Dependent on the specific assay, but typically in the µg/mL range researchgate.net |

Titrimetric Analysis for Acidic Purity Determination

The acidic purity of this compound can be accurately determined using classical acid-base titration. This method leverages the acidic nature of the carboxylic acid functional group present in the molecule. The principle of this assay is the neutralization reaction between the acidic analyte and a standardized basic titrant.

A typical procedure involves dissolving a precisely weighed amount of the this compound sample in a suitable solvent, commonly a neutralized alcohol such as ethanol, to ensure complete dissolution. fao.orgseafdec.org The solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), of a known concentration. uobasrah.edu.iqacgpubs.org The use of alcoholic potassium hydroxide can be advantageous due to its higher solubility in ethanol. acgpubs.org

The endpoint of the titration, which signifies the completion of the neutralization reaction, can be determined using a colorimetric indicator or potentiometrically. Phenolphthalein is a frequently used indicator for the titration of carboxylic acids, as its endpoint pH range aligns well with the equivalence point of the titration of a weak acid with a strong base, typically exhibiting a sharp color change from colorless to pink. amazonaws.com Alternatively, a pH meter can be used to monitor the pH change during the titration, and the endpoint is identified as the point of the most rapid pH change. acgpubs.org

The percentage purity of this compound is calculated based on the volume and concentration of the titrant consumed, the weight of the sample, and the molecular weight of the compound.

Table 1: Parameters for Titrimetric Analysis of this compound

| Parameter | Description |

| Analyte | This compound |

| Titrant | Standardized 0.1 N Sodium Hydroxide or Potassium Hydroxide |

| Solvent | Neutralized Ethanol |

| Indicator | Phenolphthalein solution or Potentiometric detection |

| Endpoint | Appearance of a stable pink color or the inflection point of the titration curve |

| Calculation | Based on the stoichiometry of the acid-base reaction |

It is crucial to perform a blank titration to account for any acidity from the solvent or carbon dioxide absorbed from the atmosphere, thereby enhancing the accuracy of the determination. seafdec.org The purity is typically expected to be high, often greater than 99.5%, for use in sensitive applications. fao.orgsigmaaldrich.comscribd.com

Impurity Profiling and Stability Indicating Methodologies

Impurity profiling is a critical aspect of the quality control of this compound, as impurities can originate from the synthesis process or from degradation of the compound over time. Stability-indicating analytical methods are essential to separate and quantify the active ingredient in the presence of its potential impurities and degradation products. High-performance liquid chromatography (HPLC) is the most powerful and commonly employed technique for this purpose. nih.govthaiscience.infotsijournals.comnih.gov

Potential Impurities and Degradation Products:

The primary impurities in this compound are likely to be the starting materials and by-products from its synthesis. The synthesis typically involves the reaction of 4-hydroxybenzoic acid with benzenesulfonyl chloride. Therefore, unreacted starting materials are potential process-related impurities.

Degradation of this compound is most likely to occur via hydrolysis of the ester linkage, particularly under acidic or basic conditions. This would yield 4-hydroxybenzoic acid and benzenesulfonic acid. Other degradation pathways might be induced by heat, light, or oxidation.

Table 2: Potential Impurities and Degradation Products of this compound

| Compound Name | Type | Potential Origin |

| 4-Hydroxybenzoic acid | Process Impurity / Degradant | Unreacted starting material or hydrolysis product |

| Benzenesulfonyl chloride | Process Impurity | Unreacted starting material |

| Benzenesulfonic acid | Degradant | Hydrolysis product |

| Benzene (B151609) | Degradant | Potential product of decarboxylation under harsh conditions uobasrah.edu.iqsdiarticle4.com |

| Phenol (B47542) | Degradant | Potential product from the degradation of benzenesulfonic acid |

Stability-Indicating HPLC Method Development:

A robust stability-indicating HPLC method should be capable of separating the main component, this compound, from all its potential impurities and degradation products. The development of such a method involves several key steps:

Forced Degradation Studies: The sample of this compound is subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines. This includes exposure to acidic, basic, and neutral hydrolysis, oxidation, heat, and photolysis. tsijournals.comnih.gov These studies help to generate the potential degradation products and demonstrate the specificity of the analytical method.

Chromatographic Conditions: A reverse-phase HPLC method is generally suitable for the separation of these aromatic compounds. The selection of the stationary phase (e.g., C18 or phenyl column), mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and detection wavelength are optimized to achieve the best resolution between all peaks. nih.govugm.ac.id A diode-array detector (DAD) is often used to check for peak purity and to select the optimal detection wavelength. thaiscience.info

Table 3: Hypothetical Stability-Indicating HPLC Method Parameters

| Parameter | Proposed Condition | Rationale |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric acid in Water | Controls the ionization of the acidic components and improves peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reverse-phase HPLC. |

| Gradient Elution | A time-programmed gradient from a higher proportion of A to a higher proportion of B | To effectively separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Detection | UV at an appropriate wavelength (e.g., 230 nm or 254 nm) | Based on the UV absorbance of the aromatic rings in the molecules. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. tsijournals.com Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

By implementing such a validated stability-indicating method, the quality of this compound can be monitored throughout its shelf life, ensuring its suitability for its intended use.

Future Research Directions and Interdisciplinary Perspectives

Rational Design of Novel Benzenesulfonyloxy-Containing Compounds for Specific Chemical Functions

The benzenesulfonyloxy moiety is a versatile functional group that can be incorporated into a variety of organic molecules to tailor their properties for specific applications. The rational design of new compounds containing this group is a burgeoning area of research with significant potential. By strategically modifying the aromatic rings of the benzenesulfonate (B1194179) or the benzoic acid core, researchers can fine-tune the electronic and steric properties of the molecule. This allows for the creation of compounds with enhanced catalytic activity, specific binding affinities, or unique material characteristics.

One promising avenue of research is the development of benzenesulfonyloxy-containing compounds as catalysts. The sulfonate group can act as a leaving group in various chemical transformations, and its reactivity can be modulated by the substituents on the aromatic rings. This allows for the design of catalysts with tailored activity and selectivity for specific reactions. For instance, the introduction of electron-withdrawing groups can enhance the leaving group ability of the benzenesulfonate, leading to more efficient catalysis.

Another area of interest is the design of benzenesulfonyloxy derivatives for applications in materials science. The rigid structure of the benzenesulfonyloxybenzoic acid backbone makes it an excellent building block for the construction of functional materials. By incorporating specific functional groups, researchers can create materials with tailored optical, electronic, or mechanical properties. For example, the introduction of chromophores could lead to the development of novel photoactive materials.

The exploration of structure-activity relationships (SAR) is crucial for the rational design of these functional molecules. nih.gov By systematically varying the structure of the benzenesulfonyloxy-containing compounds and evaluating their performance in specific applications, researchers can identify the key structural features that govern their activity. nih.gov This knowledge can then be used to design new and improved compounds with optimized properties.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Discovery

Interactive Data Table: Machine Learning Models for Chemical Property Prediction

| Model Type | Input Data | Predicted Property | Potential Application for Benzenesulfonyloxy Derivatives |

| Regression | Molecular Descriptors | Catalytic Activity | Identifying potent catalysts for organic synthesis |

| Classification | Structural Fingerprints | Material Property (e.g., photoactive) | Screening for novel functional materials |

| Generative | SMILES Strings | Novel Molecular Structures | Designing new compounds with optimized properties |

Exploration of Photocleavable Protecting Group Derivatives

Photolabile protecting groups (PPGs) are chemical moieties that can be removed from a molecule upon exposure to light. wikipedia.org This "traceless" removal offers precise spatial and temporal control over the release of the protected functional group, making PPGs valuable tools in a wide range of applications, from organic synthesis to biology. wikipedia.orgmdpi.com

The benzenesulfonyloxy group and its derivatives are being explored for their potential as photocleavable protecting groups. rutgers.edu The photochemical behavior of aryl sulfonates can be tuned by modifying the substituents on the aromatic ring. nih.govresearchgate.net For instance, the introduction of certain functional groups can facilitate the light-induced cleavage of the ArO-S or Ar-OS bond, leading to the release of the protected molecule. nih.govresearchgate.netacs.orgresearchgate.netfigshare.com

Research in this area focuses on several key aspects:

Synthesis of Novel Photocleavable Derivatives: Developing new benzenesulfonyloxy-based PPGs with improved properties, such as enhanced photosensitivity, cleavage efficiency, and wavelength-selectivity. rutgers.edu

Mechanistic Studies: Investigating the photochemical pathways of cleavage to optimize the design of these PPGs. nih.govresearchgate.netacs.org This includes studying the competing homolytic and heterolytic cleavage pathways in different solvent environments. nih.govresearchgate.netacs.org

Applications in Synthesis and Biology: Utilizing these photocleavable groups to protect sensitive functional groups during multi-step syntheses or to control the release of bioactive molecules in biological systems. wikipedia.orgmdpi.com

The development of benzenesulfonyloxy-based PPGs that can be cleaved with visible light is a particularly attractive goal, as it would minimize potential damage to sensitive substrates and biological systems. acs.org

Sustainable Synthesis and Biocatalytic Approaches for 4-(Benzenesulfonyloxy)benzoic acid

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. encyclopedia.pub The synthesis of this compound and its derivatives can be made more sustainable by exploring alternative reaction conditions and catalysts.

Traditional methods for the synthesis of sulfonate esters often rely on the use of sulfonyl chlorides, which can be hazardous and generate significant waste. nih.gov Greener alternatives are being actively investigated, including:

Catalytic Methods: The use of catalysts, such as copper iodide, can enable the synthesis of sulfonic esters under milder conditions with higher efficiency. nih.gov Electrochemical methods also offer a promising and environmentally friendly route to sulfonate esters. nih.gov

Alternative Reagents: The use of sulfur dioxide surrogates, such as DABSO (DABCO·(SO₂)₂), provides a safer and more convenient alternative to gaseous sulfur dioxide. nih.gov The use of thiourea (B124793) dioxide as a sulfur dioxide surrogate in the presence of air as a green oxidant is another sustainable approach. rsc.org

Solvent-Free and Aqueous Conditions: Performing reactions in the absence of organic solvents or in water can significantly reduce the environmental impact of the synthesis. encyclopedia.pubeurjchem.com

Biocatalysis offers a powerful and sustainable approach to chemical synthesis. researchgate.net Enzymes can catalyze reactions with high specificity and efficiency under mild, aqueous conditions. researchgate.netnih.gov The use of arylsulfate sulfotransferases for the sulfation of aromatic alcohols is a promising biocatalytic route to compounds containing the benzenesulfonyloxy moiety. nih.gov These enzymes can accept a diverse range of substrates, including phenolic compounds. researchgate.netnih.gov Further research in this area could lead to the development of efficient and environmentally benign enzymatic processes for the synthesis of this compound and its derivatives.

Advanced Characterization Techniques (e.g., solid-state NMR, cryo-electron microscopy for supramolecular assemblies)

The detailed characterization of this compound and its derivatives, both as individual molecules and as components of larger assemblies, is crucial for understanding their structure-property relationships. Advanced analytical techniques provide unprecedented insights into their molecular and supramolecular structures.

Solid-State NMR (ssNMR): ssNMR is a powerful technique for characterizing the structure and dynamics of solid materials. nih.gov For benzoic acid derivatives, ssNMR can provide information about:

The local environment of specific atoms, such as the carbon atoms in the aromatic rings and the carboxylic acid group. nih.govosti.govresearchgate.net

The nature of intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govresearchgate.net

The mobility of molecules within a solid matrix, which can be important for understanding the properties of materials. researchgate.net

The number of molecules in the asymmetric unit of a crystal. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for visualizing the three-dimensional structure of molecules and molecular assemblies in their native, hydrated state. nih.govnih.gov This technique is particularly valuable for studying supramolecular assemblies formed by molecules like this compound. nih.govnumberanalytics.comnih.gov Cryo-EM can reveal:

The morphology and dimensions of self-assembled nanostructures, such as fibers, ribbons, or vesicles. nih.govcambridge.orgcambridge.org

The packing of molecules within these assemblies. virginia.edu

Dynamic processes, such as the formation and transformation of self-assembled structures. nih.gov

The combination of these advanced characterization techniques with computational modeling provides a powerful toolkit for elucidating the complex structures and behaviors of benzenesulfonyloxy-containing compounds, paving the way for the design of new materials with tailored functionalities. nih.govnumberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.